molecular formula C39H42N2O8 B613555 Fmoc-Asp(ODmab)-OH CAS No. 269066-08-2

Fmoc-Asp(ODmab)-OH

Numéro de catalogue B613555
Numéro CAS: 269066-08-2
Poids moléculaire: 666.77
Clé InChI: FLMMHDDOOIGEPG-YTTGMZPUSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Applications De Recherche Scientifique

“Fmoc-Asp(ODmab)-OH” is a quasi-orthogonally-protected Asp derivative used in peptide synthesis . The Dmab group can be selectively removed in the presence of tBu-based protecting groups by treatment with 2% hydrazine in DMF . This makes it a useful tool for the preparation of cyclic peptides by Fmoc SPPS or for library synthesis .

Occasionally, sluggish cleavage of the aminobenzyl moiety is observed . In these instances, washing the support with 20% DIPEA in DMF/water (9:1) or HCl in dioxane has been found to be efficacious .

For the on-resin synthesis of side-chain to side-chain lactam bridged peptides, the combination of Lys (ivDde) and Asp (ODmab) is particularly advantageous since both side-chains can be simultaneously unmasked in a single step .

To avoid aspartimide formation, it is advisable to employ an Hmb- or Dmb-protected derivative for the introduction of the preceding residue .

For more specific applications of this derivative in the synthesis of cyclic peptides, please refer to the original literature .

Safety And Hazards

The safety and hazards of “Fmoc-Asp(ODmab)-OH” are not explicitly mentioned in the available resources. However, it is always recommended to handle chemical substances with appropriate safety measures.


Orientations Futures

The future directions of “Fmoc-Asp(ODmab)-OH” are not explicitly mentioned in the available resources. However, given its utility in peptide synthesis, it could continue to be a valuable tool in the field of peptide and protein research.


Please note that this information is based on the available resources and may not be fully comprehensive. For more detailed information, please refer to specific resources or perform further research.


Propriétés

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[[4-[[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)-3-methylbutylidene]amino]phenyl]methoxy]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H42N2O8/c1-23(2)17-31(36-33(42)19-39(3,4)20-34(36)43)40-25-15-13-24(14-16-25)21-48-35(44)18-32(37(45)46)41-38(47)49-22-30-28-11-7-5-9-26(28)27-10-6-8-12-29(27)30/h5-16,23,30,32,42H,17-22H2,1-4H3,(H,41,47)(H,45,46)/t32-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZOFMGBIWZZRKU-YTTGMZPUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=NC1=CC=C(C=C1)COC(=O)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C5=C(CC(CC5=O)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CC(=NC1=CC=C(C=C1)COC(=O)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C5=C(CC(CC5=O)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H42N2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70681027
Record name (2S)-4-[(4-{[1-(4,4-Dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]amino}phenyl)methoxy]-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-oxobutanoic acid (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70681027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

666.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-Asp(ODmab)-OH

CAS RN

269066-08-2
Record name (2S)-4-[(4-{[1-(4,4-Dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]amino}phenyl)methoxy]-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-oxobutanoic acid (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70681027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fmoc-Asp(ODmab)-OH
Reactant of Route 2
Reactant of Route 2
Fmoc-Asp(ODmab)-OH
Reactant of Route 3
Reactant of Route 3
Fmoc-Asp(ODmab)-OH
Reactant of Route 4
Fmoc-Asp(ODmab)-OH
Reactant of Route 5
Fmoc-Asp(ODmab)-OH
Reactant of Route 6
Fmoc-Asp(ODmab)-OH

Citations

For This Compound
19
Citations
JŁ Ruczyński, B Lewandowska… - Journal of Peptide …, 2008 - Wiley Online Library
The sequence‐dependent, acid‐ or base‐catalysed aspartimide formation is one of the most serious side reactions in solid‐phase synthesis of peptides containing aspartic acid. In the …
Number of citations: 43 onlinelibrary.wiley.com
T Conroy, KA Jolliffe, RJ Payne - Organic & Biomolecular Chemistry, 2010 - pubs.rsc.org
An efficient strategy for the preparation of N-linked glycopeptides is described. The method relies on the use of side chain protecting groups on aspartic acid residues, namely the allyl …
Number of citations: 38 pubs.rsc.org
G Li, PS Low - Bioorganic & Medicinal Chemistry Letters, 2015 - Elsevier
Over-expression of the somatostatin-2 (SST2) receptor on plasma membranes of neuroendocrine cancer cells renders it attractive for use in targeting both imaging and therapeutic …
Number of citations: 5 www.sciencedirect.com
PD Raposinho, C Xavier, JDG Correia, S Falcao… - JBIC Journal of …, 2008 - Springer
Early detection of primary melanoma tumors is essential because there is no effective treatment for metastatic melanoma. Several linear and cyclic radiolabeled α-melanocyte …
Number of citations: 73 link.springer.com
C Blackburn, SA Kates - Methods in enzymology, 1997 - Elsevier
Publisher Summary This chapter discusses solid-phase synthesis of cyclic homodetic peptides. It reviews the synthesis of cyclic homodetic peptides by solid-phase methods with an …
Number of citations: 64 www.sciencedirect.com
MC Scala, A Spensiero, G Pepe, A Bertamino… - Amino acids, 2018 - Springer
Bovine lactoferrin C-lobe is able to prevent both influenza virus hemagglutination and cell infection. In particular, it was demonstrated that the fragment 418 SKHSSLDCVLRP 429 is a …
Number of citations: 2 link.springer.com
M Valldosera, M Monso, C Xavier, P Raposinho… - International Journal of …, 2008 - Springer
The synthesis of a cyclic melanocortin analogue (H-pz-βAla-Nle-cyclo[Asp-His-DPhe-Arg-Trp-Lys]-NH 2 ), where the Boc-protected derivative of a metal-chelating pyrazolyl ligand (pz) …
Number of citations: 21 link.springer.com
T Conroy, KA Jolliffe, RJ Payne - Organic & Biomolecular Chemistry, 2009 - pubs.rsc.org
An efficient protocol for the chemoselective removal of Dmab esters on the solid phase is reported; this method has been successfully utilised for the convergent solid phase synthesis of …
Number of citations: 32 pubs.rsc.org
S Kalinina, H Gliemann, M López-García, A Petershans… - Biomaterials, 2008 - Elsevier
With the advances made in surface patterning by micro- and nanotechnology, alternative methods to immobilize biomolecules for different purposes are highly desired. RGD peptides …
Number of citations: 56 www.sciencedirect.com
BR Hossany, BD Johnston, X Wen, S Borrelli… - Carbohydrate …, 2009 - Elsevier
Two glycopeptide chimeras corresponding to the Shigella flexneri Y O-polysaccharide and its peptide mimic were designed in an attempt to improve the binding affinity by increasing …
Number of citations: 13 www.sciencedirect.com

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.